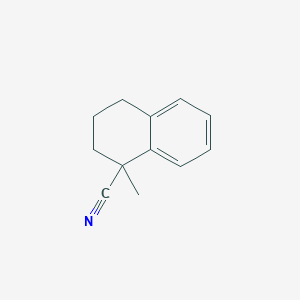
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, characterized by the presence of a methyl group and a carbonitrile group on the tetrahydronaphthalene ring system
Preparation Methods
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be synthesized through several methods:
Synthetic Routes: One common method involves the catalytic hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene followed by the introduction of a carbonitrile group. This process typically uses nickel catalysts under high-pressure hydrogenation conditions.
Industrial Production: Industrially, the compound can be produced by the reaction of 1-methyl-1,2,3,4-tetrahydronaphthalene with cyanogen bromide in the presence of a base such as sodium hydroxide. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonitrile group can be achieved using lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions. Common reagents include nitric acid for nitration and halogens like chlorine or bromine for halogenation.
Major Products: The major products formed from these reactions include carboxylic acids, primary amines, nitro derivatives, and halogenated compounds.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-1,2,3,4-tetrahydronaphthalene, 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and 1-methyl-1,2,3,4-tetrahydronaphthalene-1-amine share structural similarities.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHVRJJOGMZJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616397 |
Source


|
| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62248-66-2 |
Source


|
| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














